3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a synthetic organic compound with a molecular formula of C15H19NO5 This compound is characterized by the presence of three methoxy groups attached to a benzene ring, an amide group, and a furan ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoic acid: This can be achieved by methylation of gallic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Conversion to 3,4,5-trimethoxybenzoyl chloride: The benzoic acid derivative is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Amidation reaction: The acyl chloride is reacted with 5-methylfurfurylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the methylation and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
3,4,5-Trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thus exerting anticancer effects . Additionally, the compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the furan ring, making it less complex.
3,4,5-Trimethoxyphenethylamine: Contains an ethylamine group instead of an amide.
3,4,5-Trimethoxybenzoic acid: The precursor in the synthesis of the target compound.
Uniqueness
3,4,5-Trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to the presence of both the trimethoxyphenyl and furan rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19NO5 |
---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C16H19NO5/c1-10-5-6-12(22-10)9-17-16(18)11-7-13(19-2)15(21-4)14(8-11)20-3/h5-8H,9H2,1-4H3,(H,17,18) |
InChI Key |
AMDNDGBHIUXHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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